Fedratinib

Kinase Inhibition JAK2 Selectivity Drug Discovery

Fedratinib's 35-fold selectivity over JAK1 makes it the definitive tool for isolating JAK2-dependent pathways without confounding JAK1/3 inhibition. Approved for post-ruxolitinib therapy (30% SVR35 in JAKARTA2), it is essential for generating and studying ruxolitinib-resistant myelofibrosis models. Its ~114h half-life enables stable, once-daily dosing in long-term in vivo studies, while its Boxed Warning for thiamine-dependent encephalopathy uniquely positions it for neurotoxicity and nutritional deficiency research.

Molecular Formula C27H36N6O3S
Molecular Weight 524.7 g/mol
CAS No. 936091-26-8
Cat. No. B1684426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFedratinib
CAS936091-26-8
SynonymsFedratinib
fedratinib hydrochloride
Inrebic
N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide
SAR302503
TG101348
Molecular FormulaC27H36N6O3S
Molecular Weight524.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4
InChIInChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)
InChIKeyJOOXLOJCABQBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4µg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fedratinib (CAS 936091-26-8): An FDA-Approved JAK2-Selective Inhibitor for Myelofibrosis Procurement


Fedratinib (TG-101348, SAR302503) is a potent, orally bioavailable, ATP-competitive Janus kinase 2 (JAK2) inhibitor . It is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis (MF) [1]. Fedratinib inhibits both wild-type JAK2 and the JAK2 V617F mutant with an IC50 of 3 nM in cell-free assays and exhibits 35- and 334-fold selectivity over JAK1 and JAK3, respectively . It also inhibits FMS-like tyrosine kinase 3 (FLT3) and RET .

Why Generic Substitution for Fedratinib is Scientifically Unjustified in Myelofibrosis Research


Substituting fedratinib with another JAK inhibitor, such as ruxolitinib, momelotinib, or pacritinib, is not a scientifically neutral decision. Each agent possesses a unique kinase selectivity profile, distinct pharmacokinetic properties, and a differentiated clinical efficacy and safety signature in specific patient subsets [1]. The selection of a JAK inhibitor must be guided by patient-specific factors, including prior therapy history and baseline cytopenias, as each drug carries a distinct risk-benefit profile [2]. The following quantitative evidence demonstrates where fedratinib differentiates itself from these comparators.

Quantitative Differentiation of Fedratinib from Ruxolitinib, Momelotinib, and Pacritinib


Kinase Selectivity: Fedratinib Shows 35-Fold JAK2 Selectivity Over JAK1

Fedratinib is a highly selective JAK2 inhibitor, with an IC50 of 3 nM against both wild-type and V617F mutant JAK2. It exhibits 35-fold selectivity for JAK2 over JAK1 and 334-fold selectivity over JAK3 . In contrast, ruxolitinib is a dual JAK1/2 inhibitor with IC50 values of 3.3 nM for JAK1 and 2.8 nM for JAK2 [1]. This difference in selectivity profile is a key differentiator for therapeutic targeting strategies.

Kinase Inhibition JAK2 Selectivity Drug Discovery

Clinical Activity in the Ruxolitinib-Exposed Setting: Fedratinib Demonstrates 30% Spleen Volume Reduction Rate

A key differentiator for fedratinib is its demonstrated activity in patients who have failed or are intolerant to ruxolitinib. In the JAKARTA2 study, fedratinib achieved a spleen volume reduction of ≥35% (SVR35) in 30% of patients previously treated with ruxolitinib [1]. This is a clinically meaningful finding, as patients who discontinue ruxolitinib have poor outcomes. This efficacy in the post-ruxolitinib setting is a specific indication that other JAK inhibitors like momelotinib and pacritinib are also approved for, but the data for each agent in this specific population differ.

Myelofibrosis Second-Line Therapy Spleen Volume Reduction

Dose-Response Relationship: Fedratinib's 400 mg Dose Achieves a 60% Spleen Volume Reduction Rate at 24 Weeks

Fedratinib exhibits a clear dose-response relationship. In a Phase 2 dose-ranging study, the 400 mg once-daily dose, which is the FDA-approved dose, resulted in a spleen volume reduction of ≥35% at 24 weeks in 60% of patients [1]. This compares to 30% for the 300 mg dose and 55% for the 500 mg dose. This clear dose-response relationship is crucial for understanding the optimal therapeutic window for research applications.

Dose Optimization Pharmacodynamics Clinical Trial

Pharmacokinetic Profile: Fedratinib's Long Half-Life (114 Hours) Supports Once-Daily Dosing

Fedratinib has a long terminal half-life of approximately 114 hours, which supports its once-daily oral dosing schedule [1]. This is in contrast to ruxolitinib, which has a shorter half-life of approximately 3 hours and requires twice-daily dosing [2]. The long half-life of fedratinib may contribute to more stable drug exposure and is a key pharmacokinetic differentiator for in vivo studies.

Pharmacokinetics Half-Life Dosing Schedule

Distinct Safety Profile: Fedratinib is Associated with a Boxed Warning for Encephalopathy

Fedratinib's FDA label carries a Boxed Warning for serious and fatal encephalopathy, including Wernicke's [1]. This safety signal is unique among the approved JAK inhibitors for MF and necessitates thiamine level monitoring and supplementation [1]. While ruxolitinib is associated with cytopenias and momelotinib with neuropathy, the specific risk of encephalopathy is a distinct safety consideration that must be accounted for in any research protocol using fedratinib [2].

Drug Safety Encephalopathy Thiamine

Optimal Research and Procurement Applications for Fedratinib Based on its Differentiated Profile


Investigating JAK2-Specific Signaling in Preclinical Models

Fedratinib's 35-fold selectivity for JAK2 over JAK1 makes it the preferred compound for studies requiring a clean dissection of JAK2-dependent pathways without confounding JAK1 inhibition. Researchers studying cytokine signaling, STAT3/5 phosphorylation, and JAK2-mediated oncogenesis can use fedratinib as a more selective tool compared to dual JAK1/2 inhibitors like ruxolitinib .

Modeling and Overcoming Ruxolitinib Resistance in Myelofibrosis

Given its proven clinical activity in patients who have failed ruxolitinib therapy (30% SVR35 in JAKARTA2), fedratinib is the compound of choice for generating and studying ruxolitinib-resistant MF models. It is essential for research into the mechanisms of acquired JAK inhibitor resistance and the development of sequential or salvage therapy strategies [1].

Pharmacokinetic/Pharmacodynamic Studies of Once-Daily Dosing

Fedratinib's exceptionally long terminal half-life (~114 hours) makes it an ideal compound for studies investigating the pharmacodynamic consequences of once-daily vs. twice-daily JAK inhibition. This property is particularly useful in long-term in vivo efficacy and tolerability studies where a stable drug concentration is desired [2].

Safety and Toxicology Studies Involving Thiamine Pathways

Due to its unique Boxed Warning for encephalopathy and its association with thiamine deficiency, fedratinib is the only JAK inhibitor suitable for research investigating drug-induced nutritional deficiencies and neurotoxicity. It serves as a critical tool for toxicology studies focused on thiamine metabolism, Wernicke's encephalopathy, and the development of prophylactic strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fedratinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.